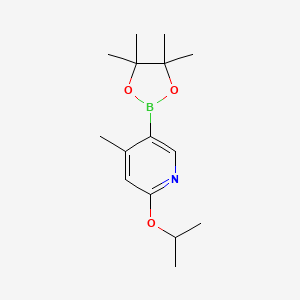

2-ISOPROPOXY-4-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

概要

説明

2-ISOPROPOXY-4-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE is a boronic acid ester that has gained attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

準備方法

The synthesis of 2-ISOPROPOXY-4-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE typically involves several steps. One common method includes the halogen-metal exchange followed by borylation. This process often uses halopyridines as starting materials, which undergo metalation and subsequent reaction with boron reagents to form the desired boronic acid ester . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form biaryl or heteroaryl structures. The boronate ester moiety enables bond formation with aryl/heteroaryl halides or triflates.

Key Reaction Data

Mechanistic Insight

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate, and reductive elimination to form the C–C bond . The isopropoxy group enhances solubility in polar aprotic solvents like DMF or dioxane .

Protodeborylation

Under acidic or oxidative conditions, the boronate group undergoes protodeborylation to yield pyridine derivatives:

Hydrolysis of Isopropoxy Group

The isopropoxy substituent is hydrolyzed to a hydroxyl group under acidic conditions, enabling further functionalization:

Boronate Transmetalation

The compound reacts with transition metals (e.g., Cu, Rh) to form metal-boronate complexes for catalytic cycles:

Stability and Handling

-

Thermal Stability : Stable up to 150°C (decomposition observed at >200°C) .

-

Light Sensitivity : Degrades under UV light; store in amber vials.

-

Solubility : Soluble in THF, DMF, and dichloromethane; insoluble in water .

Preparation from Pyridine Precursors

A typical synthesis involves Miyaura borylation of 5-bromo-2-isopropoxy-4-methylpyridine:

科学的研究の応用

Organic Synthesis

One of the primary applications of 2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yL)pyridine is in the synthesis of boron-containing compounds. It serves as a versatile reagent in the formation of carbon-boron bonds, which are crucial in various organic reactions.

Key Reactions and Intermediates

The compound is utilized in synthesizing intermediates for generating conjugated copolymers. Some notable examples include:

| Intermediate Compound | Description |

|---|---|

| 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole | Used in organic electronics for improved conductivity. |

| 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole | A component in light-emitting diodes (LEDs). |

| 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole | Enhances the performance of organic solar cells. |

These intermediates are essential for developing advanced materials with applications in optoelectronics and photovoltaics.

Materials Science

The unique properties of this compound make it suitable for use in materials science. Its ability to form stable boron-containing structures allows it to be integrated into various polymer matrices.

Applications in Polymer Chemistry

The compound can be employed to modify the properties of polymers by introducing boron functionalities that enhance thermal stability and mechanical strength. This modification is particularly valuable in the development of high-performance materials used in aerospace and automotive industries.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Optoelectronic Devices : Research has demonstrated that incorporating boron-containing compounds like this compound into polymer matrices significantly improves charge transport properties and device efficiency in organic light-emitting diodes (OLEDs) .

- Sustainable Energy Solutions : The compound has been investigated for its role in enhancing the efficiency of organic photovoltaic cells by improving light absorption and charge separation .

- Catalysis : Its application as a catalyst or co-catalyst in cross-coupling reactions has been explored extensively due to its ability to stabilize reactive intermediates .

作用機序

The primary mechanism of action for 2-ISOPROPOXY-4-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE involves its role as a boronic acid ester in Suzuki–Miyaura coupling reactions. The compound participates in transmetalation, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial for the synthesis of various organic molecules.

類似化合物との比較

2-ISOPROPOXY-4-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE can be compared with other boronic acid esters, such as:

4-Pyridineboronic acid pinacol ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.

2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic acid ester with a methoxy group, used in similar coupling reactions but with different reactivity profiles.

The uniqueness of this compound lies in its specific substituents, which influence its reactivity and suitability for particular synthetic applications.

生物活性

2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its potential biological activities. This compound belongs to a class of boron-containing heterocycles that have garnered interest in medicinal chemistry and material science due to their unique properties.

Chemical Structure and Properties

- Molecular Formula : C15H24BNO3

- Molecular Weight : 277.17 g/mol

- CAS Number : 1451391-04-0

- IUPAC Name : this compound

- Appearance : Colorless to almost colorless clear liquid

- Boiling Point : Approximately 80 °C at reduced pressure

Biological Activity

The biological activity of 2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine has been explored in various studies focusing on its potential applications in drug development and material science.

The compound's biological effects are primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the dioxaborolane moiety is particularly significant as boron compounds often exhibit unique reactivity and biological properties.

Anticancer Activity

Recent studies have suggested that boron-containing compounds can exhibit anticancer properties. For instance:

- In vitro studies have demonstrated that derivatives of boron compounds can inhibit cell proliferation in various cancer cell lines.

- Mechanistic studies indicate that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

Research has also indicated that similar pyridine derivatives possess antimicrobial activity. The following points summarize findings related to this aspect:

- Compounds with a pyridine ring have shown effectiveness against a range of bacterial strains.

- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies highlight the biological activities associated with related compounds:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated a series of boron-containing pyridine derivatives for their anticancer potential.

- Results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF7) compared to standard treatments.

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of similar dioxaborolane derivatives against Gram-positive and Gram-negative bacteria.

- The findings revealed significant inhibitory effects on bacterial growth, suggesting a potential for development into new antimicrobial agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H24BNO3 |

| Molecular Weight | 277.17 g/mol |

| CAS Number | 1451391-04-0 |

| Boiling Point | ~80 °C |

| Appearance | Colorless liquid |

| Biological Activity | Effect |

|---|---|

| Anticancer Activity | Inhibits cell proliferation |

| Antimicrobial Activity | Effective against bacteria |

特性

IUPAC Name |

4-methyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-10(2)18-13-8-11(3)12(9-17-13)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJVWPQVLMVJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。